molecular formula C9H5BrN2 B13944225 3-Bromo-1H-indole-7-carbonitrile

3-Bromo-1H-indole-7-carbonitrile

Cat. No.: B13944225
M. Wt: 221.05 g/mol
InChI Key: BKZNMVWCJQLKFL-UHFFFAOYSA-N
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Description

3-Bromo-1H-indole-7-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound this compound is particularly interesting due to its unique structure, which includes a bromine atom and a nitrile group attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indole-7-carbonitrile typically involves the bromination of 1H-indole-7-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1H-indole-7-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H5BrN2

Molecular Weight

221.05 g/mol

IUPAC Name

3-bromo-1H-indole-7-carbonitrile

InChI

InChI=1S/C9H5BrN2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H

InChI Key

BKZNMVWCJQLKFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)Br)C#N

Origin of Product

United States

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